
Fenilmetanosulfonamida
Descripción general
Descripción
La fenilmetansulfonamida es un compuesto orgánico con la fórmula química C7H9NO2S. También se conoce como N-fenilmetansulfonamida. Este compuesto se caracteriza por un grupo fenilo unido a una porción de metansulfonamida. Aparece como un polvo cristalino de blanco a beige claro y es conocido por sus aplicaciones en varios campos, incluida la síntesis orgánica y los productos farmacéuticos .
Aplicaciones Científicas De Investigación
La fenilmetansulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de varios derivados de sulfonamida.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas.
Medicina: Sirve como intermedio en la síntesis de compuestos farmacéuticos, incluidos los agentes antiinflamatorios y anticancerígenos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales
Mecanismo De Acción
El mecanismo de acción de la fenilmetansulfonamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Actúa como un inhibidor uniéndose al sitio activo de las enzimas, evitando así que el sustrato acceda al sitio. Esta inhibición puede conducir a varios efectos biológicos, incluidas las actividades antiinflamatorias y anticancerígenas. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la actividad enzimática y la modulación de las vías de transducción de señales .
Análisis Bioquímico
Biochemical Properties
The compound is known to be highly electrophilic
Cellular Effects
Some studies suggest that similar compounds may have effects on cellular processes
Molecular Mechanism
It is known to be a highly electrophilic compound , suggesting it may interact with other molecules in the cell, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fenilmetansulfonamida se puede sintetizar mediante la reacción de metansulfonamida con anilina en condiciones básicas. La reacción normalmente implica el uso de una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica. La reacción se lleva a cabo en un solvente orgánico como el etanol o la acetona, y el producto se purifica mediante recristalización .
Métodos de producción industrial: En entornos industriales, la fenilmetansulfonamida se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción mientras se mantiene la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: La fenilmetansulfonamida experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: Reacciona con nucleófilos como las aminas y los alcoholes para formar los derivados de sulfonamida correspondientes.
Oxidación: Se puede oxidar para formar ácidos sulfónicos en condiciones oxidantes fuertes.
Reducción: Se puede reducir para formar las aminas correspondientes en condiciones reductoras.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como el hidróxido de sodio o el carbonato de potasio en solventes orgánicos.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.
Productos principales:
Sustitución nucleofílica: Formación de derivados de sulfonamida.
Oxidación: Formación de ácidos sulfónicos.
Reducción: Formación de aminas.
Comparación Con Compuestos Similares
La fenilmetansulfonamida se puede comparar con otros compuestos similares, como:
Metansulfonamida: Carece del grupo fenilo, lo que la hace menos hidrofóbica y menos eficaz en ciertas aplicaciones.
N-Feniltrifluorometansulfonamida: Contiene un grupo trifluorometilo, lo que mejora sus propiedades de atracción de electrones y aumenta su reactividad.
Cloruro de N-fenilmetansulfonilo: Contiene un grupo de cloruro de sulfonilo, lo que la hace más reactiva hacia los nucleófilos .
Unicidad: La fenilmetansulfonamida es única debido a su equilibrio de hidrofobicidad y reactividad, lo que la hace adecuada para una amplia gama de aplicaciones en la síntesis orgánica y los productos farmacéuticos .
Propiedades
IUPAC Name |
phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4563-33-1 | |
| Record name | Phenylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-α-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
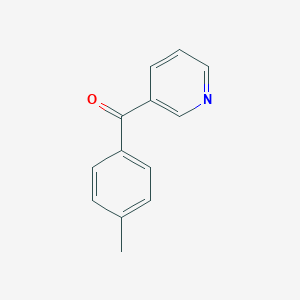

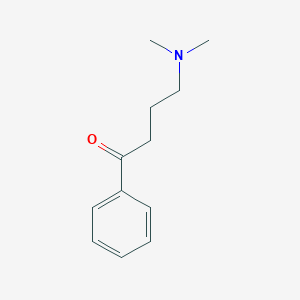
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)
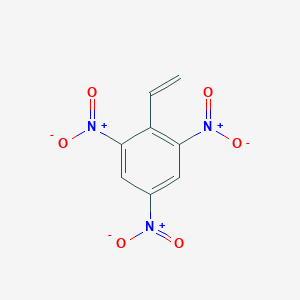

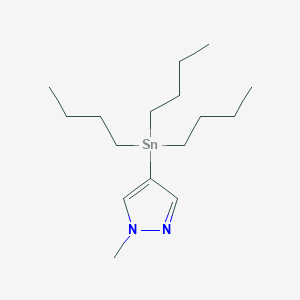



![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
![Methyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B180707.png)
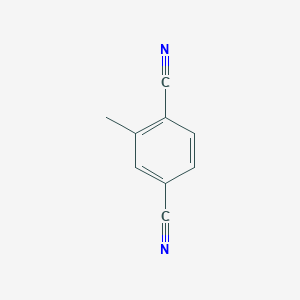
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
